

Legal and regulatory considerations for MDA 19 research

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Compound of Interest

Compound Name: MDA 19 (Standard)

Cat. No.: B10762283

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MDA 19 Research: Legal & Regulatory Support Center

Disclaimer: The compound "MDA 19" is understood to be a hypothetical Novel Psychoactive Substance (NPS) analogous to 3,4-methylenedioxyamphetamine (MDA) for the purposes of this guide. The following information provides general guidance on the legal and regulatory considerations for research on such a compound in the United States. Researchers must consult with legal counsel and the appropriate regulatory agencies (e.g., FDA, DEA) for specific guidance.

Frequently Asked Questions (FAQs)

Q1: What is the immediate legal status of a newly synthesized compound like MDA 19?

A1: A new compound like MDA 19, which is structurally or pharmacologically similar to a Schedule I controlled substance like MDA, is likely to be considered a "controlled substance analogue" under the Controlled Substances Act (CSA).[1] Under the CSA, a substance intended for human consumption that is substantially similar to a Schedule I or II substance is treated as a Schedule I substance for criminal prosecution.[1] Therefore, from a legal standpoint, it should be handled with the same level of control as a Schedule I substance.

Q2: What are the primary regulatory bodies governing research with MDA 19 in the United States?



A2: Research with MDA 19 is primarily governed by two federal agencies:

- The Drug Enforcement Administration (DEA): The DEA regulates all handling, research, and security protocols for controlled substances. Researchers and institutions must obtain a DEA registration to work with Schedule I substances.[2][3][4]
- The Food and Drug Administration (FDA): The FDA oversees the development of new drugs.
 To study a new drug in humans, you must submit an Investigational New Drug (IND)
 application to the FDA and receive their authorization to proceed.[5][6]

Q3: What is an Investigational New Drug (IND) application and why is it necessary?

A3: An IND application is a comprehensive submission to the FDA that provides a detailed plan for conducting clinical trials in humans.[7] Its primary purpose is to demonstrate to the FDA that the new drug is reasonably safe to be tested in humans and that the proposed study design is sound.[5][8] Federal law requires an approved IND application before an unapproved drug can be transported across state lines, which is essential for multi-site clinical trials.[9][10]

Q4: Does research on MDA 19 need to comply with Good Laboratory Practice (GLP)?

A4: Yes. The FDA requires that preclinical laboratory studies submitted to support an IND application be conducted in accordance with Good Laboratory Practice (GLP) regulations (21 CFR Part 58).[8][11] GLP ensures the quality, integrity, and reliability of nonclinical safety data, covering aspects like study conduct, personnel, facilities, equipment, and reporting.[8][12]

Troubleshooting Regulatory Hurdles

Q: My IND application was placed on "Clinical Hold." What are the common reasons for this?

A: The FDA places an IND on clinical hold to delay or stop a proposed clinical trial. This is a serious issue that must be resolved before research can proceed.[13] Common reasons include:

Inadequate Preclinical Data: The animal pharmacology and toxicology studies submitted are
insufficient to assess the risk to human subjects. This could be due to poor study design,
lack of sufficient documentation, or failure to identify a no-effect dose for serious toxicities.
[14][15]



- Flawed Clinical Protocol: The proposed clinical trial design is deficient. This may involve an unsafe starting dose, inadequate safety monitoring, or a study design that cannot meet its stated objectives.[16]
- Chemistry, Manufacturing, and Controls (CMC) Issues: The information on the composition, manufacturing, and stability of the drug substance is insufficient to ensure product quality and consistency.[5][17]
- Disorganized Submission: The IND application is poorly organized, contains unnecessary information, or lacks a clear, cohesive strategy, making it difficult for FDA reviewers to evaluate.[18]

Q: I'm having trouble getting a DEA registration for Schedule I research. What should I do?

A: Obtaining a DEA registration for Schedule I research is a rigorous process. Delays can often be attributed to:

- Incomplete Applications: Ensure all forms, such as DEA Form 225 for researchers, are filled out completely and accurately. The DEA has streamlined this process with a dedicated web portal.[2]
- Insufficient Security Protocols: Your research site must meet strict security requirements for storing and handling Schedule I substances. This includes secure storage, access control, and meticulous record-keeping. The DEA will inspect facilities before issuing a license.[4]
- State-Level Licensing: You must typically obtain a corresponding state-level controlled substance license before the federal DEA registration is granted.[19] The entire process can take several months, so it is critical to start well in advance of your planned research.[19]

Regulatory Data & Timelines

The path from preclinical research to market is long and costly. The tables below summarize estimated timelines and financial investments based on industry averages.

Table 1: Estimated Preclinical & Regulatory Timelines

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Phase	Duration	Key Activities
Pre-IND Phase	6-24 months	Preclinical toxicology, pharmacology, CMC documentation preparation. [17][20]
IND Submission & Review	30 days	FDA reviews the application for safety to ensure human subjects are not exposed to unreasonable risk.[5][13][21] If no clinical hold is issued, the IND goes into effect.[22]
DEA Scheduling (Post-NDA)	~90+ days	After FDA approval (NDA), the DEA issues a final rule on the drug's schedule, which can take several months.[23]

Table 2: Estimated Drug Development Costs (Out-of-Pocket)



Development Stage	Average Cost Range (USD)	Notes
Preclinical	\$15 Million - \$100 Million	Includes lab studies, animal testing, and toxicology.[24] Some estimates place the direct cost closer to \$7 Million. [25]
Phase I Clinical Trial	~\$25 Million	Focuses on safety and dosage in a small group of volunteers. [24]
Phase II Clinical Trial	~\$60 Million	Evaluates efficacy and side effects in a larger patient group.[24]
Phase III Clinical Trial	~\$350 Million+	Confirms effectiveness and monitors adverse reactions in large, diverse populations.[24]
FDA Review Fee (NDA)	\$2 Million - \$3 Million	Cost for the submission of the New Drug Application (NDA) for market approval.[24]

Note: These figures represent direct costs and do not include "capitalized costs," which account for the cost of failures and time, and can raise the total estimated cost to over \$2 billion.[24][26][27]

Key Regulatory Experimental Protocols

1. Protocol: Preclinical Acute Toxicity Study (Rodent Model)

Objective: To determine the potential adverse effects of a single dose of MDA 19 and establish the Maximum Tolerated Dose (MTD). This data is foundational for designing subsequent toxicity studies and selecting a safe starting dose for Phase 1 human trials.[28]

Methodology:

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- Test System: Use two mammalian species, typically one rodent (e.g., Sprague-Dawley rats) and one non-rodent.[29] This protocol focuses on the rodent model.
- Animal Allocation: Assign healthy, young adult animals to at least three dose groups and one vehicle control group (e.g., 5 males and 5 females per group).
- Dose Formulation: Prepare MDA 19 in a suitable vehicle. The formulation must be stable for the duration of dosing.[28]
- Administration: Administer the compound in a single dose via the intended clinical route
 (e.g., oral gavage) and intravenously, if feasible.[30] Doses should be selected to identify a
 no-adverse-effect level and doses causing major toxicity.[30]
- Observation Period: Monitor animals for 14 days.[28][30]
- Data Collection:
 - Record all clinical signs of toxicity, including time of onset, duration, and reversibility.[30]
 - Record all mortalities.
 - Measure body weights prior to dosing and at specified intervals (e.g., Day 1, 7, and 14).
- Terminal Procedures: At the end of the 14-day observation period, euthanize all surviving animals.
- Pathology: Conduct gross necropsies on all animals (including those that died during the study).[30] Collect and preserve tissues for potential histopathology if needed to characterize findings.
- Compliance: This study should be conducted in compliance with FDA Good Laboratory Practice (GLP) regulations.[8]
- 2. Protocol: Receptor Binding Affinity Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of MDA 19 for key CNS targets (e.g., serotonin, dopamine, norepinephrine transporters) to characterize its pharmacological mechanism of action. This is a critical component of the pharmacology section of an IND application.[15]



Methodology:

Materials:

- Receptor Source: Membrane preparations from cells expressing the target human transporters (e.g., SERT, DAT, NET).
- Radioligand: A specific, high-affinity radiolabeled ligand for each target (e.g., [3H]citalopram for SERT).
- Test Compound: MDA 19, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
- Filtration Apparatus: 96-well filter plates and a vacuum manifold.
- Assay Procedure (Competitive Binding):
 - In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand,
 and a range of concentrations of the unlabeled test compound (MDA 19).[31]
 - Allow the reaction to reach equilibrium at a specified temperature (e.g., room temperature).
- Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand by rapid vacuum filtration. The membranes with bound radioligand are trapped on the filter.[31]
 [32]
- Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
- Data Analysis:
 - Plot the percentage of radioligand binding against the log concentration of MDA 19.
 - Use non-linear regression to fit the data and determine the IC50 value (the concentration of MDA 19 that inhibits 50% of the specific binding of the radioligand).[33]
 - Calculate the binding affinity constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

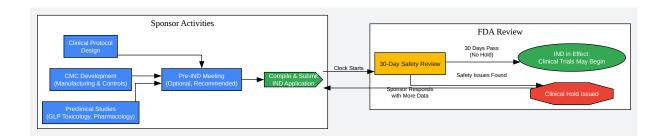


 Interpretation: A lower Ki value indicates a higher binding affinity of MDA 19 for the target receptor. This data helps predict the compound's potential psychoactive and therapeutic effects.

Visualized Regulatory Pathways & Workflows

Workflow 1: Investigational New Drug (IND) Application Process

This diagram illustrates the high-level workflow for preparing, submitting, and activating an IND application with the FDA.



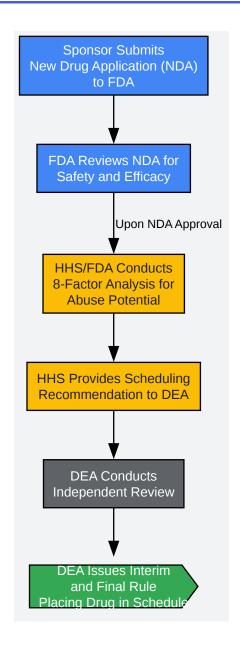
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Caption: Workflow for the FDA Investigational New Drug (IND) application.

Workflow 2: DEA Scheduling Process for a New Drug

This diagram shows the logical steps involved when a new drug with abuse potential is evaluated for scheduling under the Controlled Substances Act.





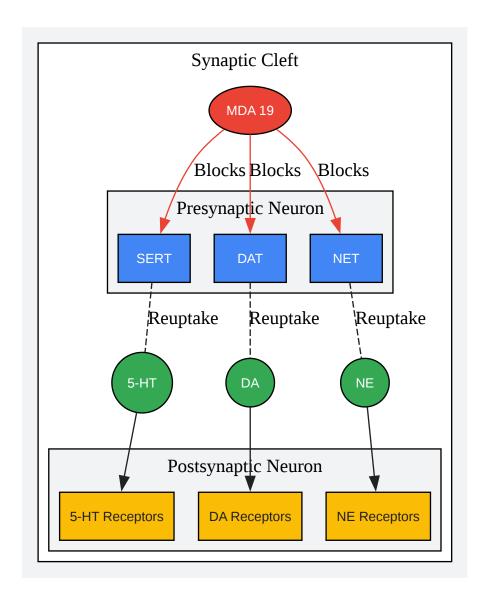
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Caption: DEA process for scheduling a new chemical entity post-FDA approval.

Pathway 3: Hypothetical Signaling Pathway for an MDA Analogue

This diagram illustrates a potential mechanism of action for an MDA-like compound, showing its interaction with key monoamine transporters in the neuronal synapse.





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Caption: Hypothetical mechanism of MDA 19 as a monoamine reuptake inhibitor.

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